Isocochliodinol

説明

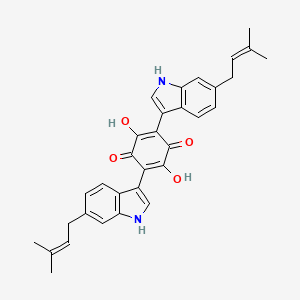

Isocochliodinol is a bis(3-indolyl)-benzoquinone secondary metabolite primarily isolated from endophytic fungi within the Chaetomiaceae family, such as Chaetomium spp. and Amesia spp. . Structurally, it features a central benzoquinone core linked to two indole moieties with prenyl substituents. Its stereoisomer, cochliodinol, differs in the spatial arrangement of these substituents, which significantly influences its bioactivity . Isocochliodinol has garnered attention for its antiviral, cytotoxic, and anti-HIV properties, with studies highlighting its inhibitory effects on HIV-1 protease (IC50 = 0.24 µM) and RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2 and Dengue .

特性

分子式 |

C32H30N2O4 |

|---|---|

分子量 |

506.6 g/mol |

IUPAC名 |

2,5-dihydroxy-3,6-bis[6-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C32H30N2O4/c1-17(2)5-7-19-9-11-21-23(15-33-25(21)13-19)27-29(35)31(37)28(32(38)30(27)36)24-16-34-26-14-20(8-6-18(3)4)10-12-22(24)26/h5-6,9-16,33-35,38H,7-8H2,1-4H3 |

InChIキー |

DMPXDLRQZYXVHL-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=CC2=C(C=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=C4C=CC(=C5)CC=C(C)C)O)C |

正規SMILES |

CC(=CCC1=CC2=C(C=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=C4C=CC(=C5)CC=C(C)C)O)C |

同義語 |

asterriquinone CT3 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Cochliodinol

- Structural Differences: Cochliodinol is a stereoisomer of isocochliodinol, differing in the position of prenyl groups on the indole rings. This structural variation alters binding affinity and bioactivity .

- Bioactivity: Cytotoxicity: Cochliodinol exhibits stronger cytotoxicity against L5178Y murine lymphoma cells (EC50 = 7.0 µg/mL) compared to isocochliodinol (EC50 = 71.5 µg/mL), likely due to enhanced membrane penetration from its substituent arrangement . Antimicrobial Activity: Cochliodinol weakly inhibits Bacillus subtilis and Staphylococcus aureus, whereas isocochliodinol’s antibacterial effects remain understudied .

Didemethylasterriquinone D

- Structural Similarities: Both compounds share a bis-alkylated dihydroxybenzoquinone core but differ in side-chain modifications.

- Bioactivity: HIV-1 Protease Inhibition: Didemethylasterriquinone D (IC50 = 0.18 µM) is marginally more potent than isocochliodinol (IC50 = 0.24 µM) due to optimized hydrogen bonding with the protease active site .

Semicochliodinol A and B

- Structural Features: These derivatives lack one prenyl group compared to isocochliodinol, reducing steric hindrance.

- Bioactivity: HIV-1 Protease Inhibition: Semicochliodinol A (IC50 = 0.37 µM) and B (IC50 = 0.5 µM) are less active than isocochliodinol, suggesting prenyl groups are critical for binding . Cytotoxicity: Both derivatives show negligible cytotoxicity, contrasting with isocochliodinol’s moderate activity .

Hinnuliquinone

- Structural Profile: A dimeric bis-indolylquinone with C2 symmetry, distinct from isocochliodinol’s monomeric structure.

- Potency: Despite its larger size, hinnuliquinone is less potent against HIV-1 protease (IC50 = 2.5 µM) compared to isocochliodinol .

Data Tables

Table 1: Cytotoxic Activity of Isocochliodinol and Analogues

| Compound | Cell Line | EC50/IC50 | Reference |

|---|---|---|---|

| Isocochliodinol | L5178Y | 71.5 µg/mL | |

| Cochliodinol | L5178Y | 7.0 µg/mL | |

| Semicochliodinol A | HeLa | >100 µM |

Table 2: Antiviral Activity of Key Compounds

Key Research Findings

Structural-Activity Relationship: Prenyl substituents on indole rings enhance cytotoxicity (e.g., cochliodinol > isocochliodinol) but reduce solubility, impacting drug-likeness .

Antiviral Specificity: Isocochliodinol’s dual activity against HIV-1 protease and viral RdRp distinguishes it from analogues like semicochliodinol A, which lack RdRp binding .

Therapeutic Limitations: Isocochliodinol violates Lipinski’s Rule of Five (Ro5) due to high molecular weight, limiting oral bioavailability compared to smaller molecules like didemethylasterriquinone D .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。